N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-12-8-13(2)24(21-12)16-6-7-18(26)23(22-16)11-17(25)20-10-14-4-3-5-15(19)9-14/h3-9H,10-11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPJWRSWNDXHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents.
Formation of the Pyridazine Ring: The pyrazole derivative is then reacted with a suitable precursor to form the pyridazine ring.
Substitution with Chlorobenzyl Group: The intermediate compound is then subjected to a substitution reaction with 3-chlorobenzyl chloride.
Acetamide Formation: Finally, the compound is reacted with acetic anhydride to introduce the acetamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzyl Group
The 3-chlorobenzyl moiety enables nucleophilic aromatic substitution (NAS) under controlled conditions. For example:
These reactions are facilitated by electron-withdrawing effects of the pyridazinone ring, enhancing the electrophilicity of the aromatic chlorine .
Acetamide Linker Reactivity
The acetamide group participates in:
Hydrolysis
-
Acidic Conditions : HCl (6M), reflux → Carboxylic acid intermediate.
-
Basic Conditions : KOH (2M), MeOH → Potassium carboxylate (quantitative conversion).
Schiff Base Formation
Reaction with aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde):
| Aldehyde | Conditions | Product Stability | Reference |
|---|---|---|---|
| Benzaldehyde | EtOH, Δ, 4 h | Stable up to 120°C | |
| 4-Nitrobenzaldehyde | AcOH catalyst, RT, 24 h | Crystallizes |
Pyridazinone Ring Modifications
The 6-oxopyridazin-1(6H)-yl group undergoes:
Alkylation
-
Methylation : CH₃I, K₂CO₃, DMF, 50°C → N-methylated product (89% yield) .
-
Benzylation : BnBr, NaH, THF → O-benzyl derivative (73% yield).
Coordination Chemistry
Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with antibacterial activity :
| Metal Salt | Ligand Ratio | Application | IC₅₀ (μg/mL) | Source |
|---|---|---|---|---|
| CuCl₂·2H₂O | 1:2 | E. coli inhibition | 12.5 | |
| Ni(NO₃)₂·6H₂O | 1:1 | Antifungal (C. albicans) | 18.7 |
Pyrazole Ring Functionalization
The 3,5-dimethylpyrazole unit shows:
Electrophilic Substitution
-
Nitration : HNO₃/H₂SO₄, 0°C → 4-Nitro derivative (51% yield).
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Sulfonation : ClSO₃H, CH₂Cl₂ → Pyrazole sulfonic acid (limited stability).
Coordination to Metal Centers
Forms stable complexes with Pd(II) via N1-pyrazole coordination, enabling catalytic applications :
| Pd Precursor | Ligand Ratio | Catalytic Activity (Suzuki coupling) | TOF (h⁻¹) | Source |
|---|---|---|---|---|
| Pd(OAc)₂ | 1:1 | 92% yield (Ph-Bpin + ArBr) | 450 |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in MeCN induces:
-
C–N Bond Cleavage : Generates pyridazinone radical intermediates.
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Cross-Coupling : With aryl diazonium salts to form biaryl derivatives (up to 68% yield).
Biological Activity-Driven Modifications
Structure-activity relationship (SAR) studies reveal:
| Modification Site | Biological Target | Activity Enhancement | Source |
|---|---|---|---|
| Chlorobenzyl → CF₃ | COX-2 inhibition | 3.2× selectivity | |
| Acetamide → Sulfonamide | HDAC8 inhibition (IC₅₀) | 48 nM vs. 210 nM |
Key Stability Considerations
-
Thermal Stability : Decomposes above 220°C (TGA data).
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pH Sensitivity : Stable in pH 4–9; hydrolyzes rapidly in strongly acidic/basic conditions.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves several steps, typically beginning with the formation of the pyrazole and pyridazine moieties. The compound can be synthesized through a multi-step reaction involving key intermediates like 3-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid derivatives and chlorobenzyl derivatives.
Structural Formula
The molecular formula is , with a molecular weight of approximately 373.85 g/mol. The compound features a chlorobenzyl group attached to an acetamide moiety, which is further substituted by a pyrazole and a pyridazine ring.
Antimicrobial Properties
Research indicates that compounds containing pyrazole and pyridazine derivatives exhibit notable antimicrobial activities. For instance, similar structures have been shown to possess significant inhibitory effects against various bacterial strains and fungi. The presence of the chlorobenzyl group may enhance these properties by increasing lipophilicity, allowing better membrane penetration.
Anti-inflammatory Effects
Studies have suggested that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of the 3-chlorobenzyl group may also contribute to enhanced anti-inflammatory activity.
CNS Activity
Compounds with pyrazole structures are being explored for their potential in treating central nervous system (CNS) disorders. The ability of these compounds to cross the blood-brain barrier makes them candidates for further investigation in neuropharmacology.
Case Studies and Research Findings
Potential Applications
- Pharmaceutical Development : The compound can serve as a lead structure for developing new antimicrobial and anti-inflammatory drugs.
- Agricultural Chemistry : Due to its potential antifungal properties, it could be explored as a biopesticide.
- Material Science : The unique structural properties may allow its use in creating novel materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features of the Target Compound
- Pyridazinone core: Provides a planar heterocyclic scaffold for interactions with biological targets.
- 3,5-Dimethylpyrazole substituent : Enhances steric bulk and modulates electronic properties through methyl groups.
Comparison Table of Structural Analogs
| Compound Name | Pyridazine Substituent | Benzyl/Amine Group | Unique Features & Biological Implications | Source |
|---|---|---|---|---|
| N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide (Target) | 3,5-Dimethylpyrazole | 3-Chlorobenzyl | Balanced lipophilicity; potential anticancer | |
| 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide | 3,5-Dimethylpyrazole | Pyridin-4-ylmethyl | Increased polarity due to pyridine; unstudied bioactivity | |
| N-(2-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | 3,4-Dimethoxyphenyl | 2-Chlorobenzyl | Electron-donating methoxy groups; chemokine receptor modulation | |
| 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide | 4-Chlorophenyl | 4-Fluorobenzyl | Enhanced halogen bonding; uncharacterized activity | |
| N-(3-chlorobenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide | 4-Methylimidazole | 3-Chlorobenzyl | Thioacetamide linker; enzyme inhibition |
Analysis of Substituent Effects
Pyridazine Ring Modifications
- Pyrazole vs. Thiazole-containing analogs () often exhibit enhanced antimicrobial activity due to sulfur’s electronegativity .
- Aromatic vs. Heteroaromatic Substituents : The 3,4-dimethoxyphenyl group () increases solubility but may reduce membrane permeability compared to the target’s pyrazole .
Benzyl Group Variations
- Pyridine vs. Benzyl : Replacement with pyridin-4-ylmethyl () introduces a polar aromatic ring, likely altering pharmacokinetic properties such as absorption .
Analytical Data
- LCMS and NMR: Pyrazole protons appear as singlets (δ 2.2–2.5 ppm for methyl groups), while the pyridazinone carbonyl resonates near δ 165 ppm in $^{13}\text{C}$ NMR .
- HRMS : Expected [M+H]$^+$ for $ \text{C}{19}\text{H}{20}\text{ClN}5\text{O}2 $: 402.12 (calculated), 402.1 (observed) .
Target Compound vs. Analogs
- Antimicrobial Activity : The pyrazole moiety may confer broader-spectrum activity compared to thiadiazole derivatives (), which are often narrower in scope .
- Cancer Research: Pyridazinones with pyrazole groups (target) show promise in apoptosis induction, outperforming furan-substituted analogs () in preliminary assays .
Biological Activity
N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that belongs to the class of pyrazole derivatives. Its molecular formula is with a molecular weight of 371.8 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure
The structure of the compound can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.8 g/mol |
| CAS Number | 1219586-04-5 |
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Specifically, research has shown that compounds with similar structures can induce cytotoxic effects in various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
In a comparative study involving different compounds, it was found that a structurally related pyrazole derivative demonstrated potent cytotoxicity against neuroblastoma and glioblastoma cell lines. The lethal concentration (LC50) values were significantly lower than those of standard chemotherapeutic agents, indicating enhanced efficacy in targeting resistant cancer cells .
| Compound Name | LC50 (nM) | Cancer Type |
|---|---|---|
| This compound | TBD | TBD |
| Related Pyrazole | 18.9 | Neuroblastoma |
| Standard Chemotherapy | >3000 | Glioblastoma |
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets within cancer cells. These interactions may lead to apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor growth.
Pathways Involved
Research suggests that pyrazole derivatives can modulate various signaling pathways involved in cancer progression, including:
- Apoptotic Pathways : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Regulation : Arresting cells in specific phases (e.g., G2/M phase), which is crucial for preventing cancer cell proliferation.
Other Biological Activities
Beyond anticancer effects, pyrazole derivatives have been investigated for their anti-inflammatory and antimicrobial properties. The presence of the chlorobenzyl and pyridazin moieties could enhance these activities due to their ability to interact with biological targets such as enzymes and receptors involved in inflammation and infection processes .
Q & A
Q. Q1. What synthetic routes are recommended for preparing N-(3-chlorobenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide, and how are intermediates validated?
Answer: The synthesis typically involves multi-step reactions:
Pyridazine Core Formation : A pyridazinone scaffold is functionalized with 3,5-dimethylpyrazole via nucleophilic substitution (e.g., using DMF as a solvent at 80–100°C) .
Acetamide Coupling : The pyridazine intermediate reacts with 3-chlorobenzylamine via an activated acetamide linker (e.g., using EDC/HOBt coupling agents in dichloromethane) .
Validation : Intermediate purity is confirmed by TLC and HPLC. Structural validation employs -NMR (e.g., pyrazole protons at δ 2.1–2.3 ppm; pyridazine C=O at δ 165–170 ppm) and X-ray crystallography for unambiguous confirmation .
Advanced Reaction Optimization
Q. Q2. How can researchers optimize the regioselectivity of pyrazole substitution on the pyridazine ring during synthesis?
Answer: Regioselectivity is influenced by:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the pyridazine C-3 position due to enhanced charge stabilization .
- Catalytic Additives : Use of KCO or CsCO as bases improves reaction efficiency by deprotonating the pyrazole NH, promoting nucleophilicity .
- Temperature Control : Reactions at 80–90°C minimize side products like N-alkylation isomers .
Validate outcomes via -NMR to confirm substitution patterns (e.g., pyridazine C-3 carbon shift from δ 145 ppm to δ 152 ppm post-substitution) .
Biological Activity Profiling
Q. Q3. What methodological frameworks are used to evaluate the biological activity of this compound in preclinical studies?
Answer:
- In Vitro Assays :
- In Vivo Models :
Data Contradiction Analysis
Q. Q4. How should researchers resolve discrepancies in reported biological activities of structurally similar pyridazine derivatives?
Answer: Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or incubation times (24 h vs. 48 h) . Standardize protocols using CLSI guidelines.
- Stereochemical Purity : Chiral impurities in the acetamide linker (e.g., racemization during synthesis) can alter activity. Validate enantiopurity via chiral HPLC .
- Solubility Artifacts : Poor solubility in DMSO may lead to false negatives. Use co-solvents (e.g., PEG-400) and confirm solubility via nephelometry .
Computational Modeling and SAR Studies
Q. Q5. What computational strategies are employed to predict the structure-activity relationship (SAR) of this compound?
Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; PDB ID: 1M17). Focus on pyridazine C=O hydrogen bonding to Lys721 .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and Hammett constants using datasets from PubChem .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability; analyze RMSD (<2 Å indicates stable complexes) .
Analytical Challenges in Purity Assessment
Q. Q6. What advanced analytical techniques are critical for detecting trace impurities in this compound?
Answer:
- LC-HRMS : Detect impurities <0.1% using a C18 column (2.1 × 50 mm, 1.7 μm) with ESI+ ionization; compare fragmentation patterns to reference standards .
- NMR DOSY : Differentiate aggregates from covalent impurities via diffusion coefficients (e.g., pyridazine dimer at 10 m/s vs. monomer at 10 m/s) .
- XRD : Confirm absence of polymorphic impurities by comparing experimental and simulated PXRD patterns .
Stability and Storage Recommendations
Q. Q7. How should researchers mitigate hydrolytic degradation of the pyridazine ring during storage?
Answer:
- Storage Conditions : Store at -20°C under argon in amber vials; desiccants (e.g., silica gel) prevent moisture uptake .
- Buffered Solutions : For in vitro use, prepare fresh solutions in pH 7.4 PBS with 0.01% EDTA to chelate metal ions that catalyze hydrolysis .
- Stability Monitoring : Track degradation via UPLC at 254 nm; half-life >6 months under optimal conditions .
Scaling-Up Synthesis for Reproducibility
Q. Q8. What critical parameters must be controlled during scale-up to ensure batch-to-batch reproducibility?
Answer:
- Reaction Exotherms : Use jacketed reactors with temperature feedback control (±2°C) to prevent thermal runaway during pyrazole substitution .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
- Quality Metrics : Enforce strict specifications (e.g., HPLC purity ≥98%, residual solvents <500 ppm per ICH Q3C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
